1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-

Medicinal chemistry Structure-activity relationship Linker optimization

Procure 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- (CAS 182231-45-4) for structure-activity relationship studies. This ethyl-linked congener differs critically from the methyl-linked lead (CAS 219611-74-2; ID₅₀ = 2.2 mg/kg i.p.). The additional methylene unit introduces conformational flexibility and altered lipophilicity, enabling direct investigation of linker length on COX-2 inhibition potency and selectivity. Essential for medicinal chemistry teams developing non-acidic analgesics with reduced GI toxicity. Ideal for comparative in vivo pain models and MIF inhibitor discovery. Contact us for high-purity, research-grade material with full analytical documentation.

Molecular Formula C18H13N3O3
Molecular Weight 319.3 g/mol
CAS No. 182231-45-4
Cat. No. B6422146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-
CAS182231-45-4
Molecular FormulaC18H13N3O3
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H13N3O3/c22-17-13-8-4-5-9-14(13)18(23)21(17)11-10-15-19-16(20-24-15)12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyOBTJGNKEMWVKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 182231-45-4): Procurement-Relevant Identity and Structural Context


The target compound, 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- (CAS 182231-45-4; molecular formula C₁₈H₁₃N₃O₃; MW 319.3 g/mol), is a hybrid heterocyclic molecule that fuses a phthalimide (isoindole-1,3-dione) core with a 3-phenyl-1,2,4-oxadiazole moiety via an ethyl (-CH₂-CH₂-) linker . It belongs to the N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimide series first reported by Antunes and Srivastava in 1996 [1]. The compound possesses two privileged pharmacophoric scaffolds: the phthalimide system, associated with anti-inflammatory, hypolipidemic, antitumor, and immunomodulatory activities, and the 1,2,4-oxadiazole ring, recognized for anti-inflammatory, analgesic, antiviral, and fungicidal properties [2]. The ethyl linker distinguishes it from the more extensively studied methyl-linked congener (CAS 219611-74-2; C₁₇H₁₁N₃O₃; MW 305.29 g/mol), introducing additional conformational flexibility and altered lipophilicity that may translate into differential pharmacological behavior .

Why In-Class 1,2,4-Oxadiazole-Phthalimide Hybrids Cannot Be Interchanged with CAS 182231-45-4 Without Evidence


Within the oxadiazolo-phthalimide hybrid class, seemingly minor structural variations produce substantial differences in pharmacological profile. The most critical structural variable is the alkyl linker length between the phthalimide nitrogen and the oxadiazole C-5 position. The methyl-linked analog 9a (CAS 219611-74-2) demonstrated an ID₅₀ of 2.2 mg/kg i.p. in the acetic acid-induced writhing test in mice, with analgesic potency described as highly enhanced compared to aspirin [1]. However, this quantitative benchmark cannot be assumed for the ethyl-linked target compound (CAS 182231-45-4), because the additional methylene unit alters molecular flexibility, lipophilicity, and the spatial relationship between the two pharmacophoric rings—factors known to modulate target binding, metabolic stability, and in vivo distribution [2]. Furthermore, the 2003 structure-activity relationship study of seven oxadiazolo-phthalimides (6a–g) established that peripheral analgesic activity is sensitive to substituent effects on the aryl ring and the linker, with a proposed electron-transfer mechanism of COX-2 inhibition that depends critically on molecular geometry [3]. Generic substitution within this series without compound-specific evidence therefore carries a material risk of selecting a molecule with inferior potency, altered selectivity, or unsuitable physicochemical properties for the intended research or industrial application.

Quantitative Differentiation Evidence for 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 182231-45-4) Against Closest Comparators


Linker Length Differentiation: Ethyl vs. Methyl Spacer and Predicted Impact on Lipophilicity and Conformational Flexibility

The target compound features an ethylene (-CH₂-CH₂-) linker connecting the phthalimide nitrogen to the oxadiazole C-5 position, contrasting with the methylene (-CH₂-) linker in the benchmark analgesic analog 9a (CAS 219611-74-2). This difference adds one rotatable bond (from 2 to 3), increases the molecular weight from 305.29 to 319.3 g/mol, and predictively elevates calculated logP by approximately 0.3–0.5 log units based on the incremental methylene contribution . In the context of the oxadiazolo-phthalimide peripheral analgesic series, semi-empirical AM1 molecular orbital calculations performed on compounds 4a–c (varying alkyl linker identity) demonstrated that electronic parameters and molecular geometry are linker-dependent, directly influencing the proposed electron-transfer interaction with the COX-2 enzyme active site [1]. While direct comparative in vivo analgesic data for the ethyl-linked compound have not been published, the established SAR within the series indicates that linker elongation modulates both pharmacodynamic target engagement and pharmacokinetic distribution [2].

Medicinal chemistry Structure-activity relationship Linker optimization

Analgesic Activity Benchmark: Methyl-Linked Analog 9a vs. Aspirin as Quantitative Reference for the Oxadiazolo-Phthalimide Series

The methyl-linked congener 9a (CAS 219611-74-2; N-[3-phenyl-1,2,4-oxadiazol-5-yl-methyl]phthalimide), which shares identical phthalimide and 3-phenyl-oxadiazole pharmacophores with the target compound but employs a methylene rather than ethylene linker, exhibited an ID₅₀ of 2.2 mg/kg i.p. in the acetic acid-induced writhing test in mice, with analgesic activity characterized as 'highly enhanced compared to aspirin' [1]. In the same assay, aspirin typically shows an ID₅₀ in the range of 30–50 mg/kg i.p. . This ~14- to 23-fold potency advantage over aspirin establishes the oxadiazolo-phthalimide scaffold as a validated peripheral analgesic chemotype operating through a COX-2-mediated mechanism, as subsequently elucidated by molecular orbital calculations and resonance valence bond theory [2]. The target compound (CAS 182231-45-4) is the direct ethyl homolog of 9a; compound-specific analgesic data are not yet published, but the scaffold-level validation provides a quantitative baseline for expectation-setting in procurement decisions.

Analgesic drug discovery In vivo pharmacology COX inhibition

Molecular Mechanism of COX-2 Interaction: Proposed Electron-Transfer Model Unique to Oxadiazolo-Phthalimide Series

The oxadiazolo-phthalimide series, including the target compound, is proposed to inhibit cyclooxygenase-2 (COX-2) through a distinctive mechanism that does not require a carboxylate group—a structural feature present in most classical NSAIDs such as aspirin, ibuprofen, and indomethacin [1]. Application of Resonance Valence Bond theory and semi-empirical AM1 molecular orbital calculations to compounds 6a–g (methyl-linked series) led to the proposal of a novel electron-transfer mechanism: an electron is transferred from an amino acid residue in the COX-2 active site to the oxadiazolo-phthalimide drug molecule, resulting in enzyme inhibition [2]. This carboxylate-independent mechanism is structurally distinct from the acetylation-based irreversible inhibition by aspirin and the competitive arachidonic acid displacement by ibuprofen-like NSAIDs [3]. The target compound (CAS 182231-45-4), with its ethyl linker, may exhibit altered electron-transfer efficiency compared to the methyl-linked series owing to differences in frontier molecular orbital energies and spatial alignment within the enzyme active site, as predicted by the linker-dependent M.O. calculations reported for compounds 4a–c [4].

COX-2 inhibition Electron transfer mechanism Molecular orbital calculations

Structural Differentiation from 5,6-Dichloro Derivative: Impact of Phthalimide Ring Substitution on Lipophilicity and Biological Profile

A directly comparable analog—5,6-dichloro-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione—shares the identical ethyl linker and oxadiazole-phenyl substituent with the target compound but incorporates two chlorine atoms on the phthalimide aromatic ring . This dichloro substitution increases molecular weight from 319.3 to 388.2 g/mol and substantially elevates lipophilicity (estimated ΔlogP ≈ +1.0–1.4 units), which may enhance membrane permeability but also potentially increase cytotoxicity and off-target binding [1]. In the broader phthalimide literature, halogen substitution on the isoindole ring has been shown to modulate antimicrobial potency against Gram-positive bacteria and influence cytotoxic activity against tumor cell lines [2]. The unsubstituted target compound therefore represents the minimal pharmacophoric core of the ethyl-linked series, offering a cleaner scaffold for systematic SAR exploration without the confounding effects of halogen-induced lipophilicity and electronic changes.

Halogenated analogs Lipophilicity modulation Antimicrobial activity

High-Value Research and Industrial Application Scenarios for CAS 182231-45-4 Based on Quantitative Differentiation Evidence


Linker-Dependent SAR Exploration in Peripheral Analgesic Development Programs

Research groups investigating structure-activity relationships within the oxadiazolo-phthalimide analgesic series should procure CAS 182231-45-4 as the direct ethyl homolog of the validated lead compound 9a (ID₅₀ = 2.2 mg/kg i.p., ~14–23× more potent than aspirin in the acetic acid writhing model) [1]. Systematic comparison of the ethyl-linked and methyl-linked congeners in standardized in vivo pain models (acetic acid writhing, formalin test, hot plate) will quantify the impact of linker elongation on analgesic potency, onset, and duration of action. The proposed electron-transfer COX-2 inhibition mechanism is predicted to be sensitive to the distance between the phthalimide and oxadiazole rings; comparative testing of both linker variants within the same laboratory will empirically validate or refute this model [2].

COX-2 Selective Inhibitor Design Leveraging Carboxylate-Independent Binding

The oxadiazolo-phthalimide series, including the target compound, is structurally devoid of the carboxylic acid group present in classical NSAIDs, yet demonstrates significant peripheral analgesic activity consistent with COX-2 inhibition [1]. Procurement of CAS 182231-45-4 enables medicinal chemistry teams to develop COX-2-selective inhibitors with potentially reduced gastrointestinal toxicity. The ethyl linker offers a distinct conformational profile compared to the methyl-linked series, which may affect selectivity between COX-1 and COX-2 isoforms. In vitro COX-1/COX-2 inhibition assays (e.g., colorimetric enzyme immunoassay with arachidonic acid substrate) using recombinant human enzymes can establish the selectivity ratio for the ethyl-linked compound, with the methyl-linked analog serving as an internal benchmark [2].

Physicochemical Property Optimization for CNS Penetration in Neuropathic Pain Applications

The ethyl linker in CAS 182231-45-4 confers increased lipophilicity (estimated ΔlogP ≈ +0.3–0.5 vs. methyl analog) and an additional rotatable bond, both of which influence blood-brain barrier permeability [1]. Given the 2003 finding that NSAIDs injected into cerebrospinal fluid inhibit COX and reduce inflammatory pain, there is scientific rationale for designing oxadiazolo-phthalimides capable of CNS penetration [2]. The target compound's balanced physicochemical profile (MW 319.3; predicted logP ~3.3–3.8; 3 rotatable bonds) positions it within favorable CNS drug-like space. Researchers evaluating neuropathic pain models should prioritize this compound for parallel assessment of peripheral and central analgesic components.

Scaffold for MIF (Macrophage Migration Inhibitory Factor) Inhibitor Development

The 1,2,4-oxadiazole-phthalimide hybrid architecture has been explored as a template for MIF tautomerase inhibitors, with several derivatives showing activity superior to the reference inhibitor ISO-1 [1]. The target compound (CAS 182231-45-4) provides a phenyl-substituted oxadiazole core with an ethyl-linked phthalimide that can serve as a starting scaffold for designing novel MIF inhibitors. The ethyl linker differentiates it from previously reported MIF-active oxadiazole-phthalimides (which predominantly employ amide or methyl linkers), offering unexplored chemical space for MIF inhibitor discovery, with potential applications in inflammatory disease, oncology, and autoimmune disorders [2].

Quote Request

Request a Quote for 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.